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Introduction

AZD-7295 is a potent, direct-acting antiviral (DAA) agent investigated for the treatment of
Hepatitis C Virus (HCV) infection. It belongs to the class of NS5A inhibitors, which represent a
significant advancement in HCV therapeutics by targeting a non-structural viral protein
essential for replication and assembly.[1] This technical guide provides a comprehensive
overview of the available preclinical and clinical data on AZD-7295, with a focus on its
mechanism of action, antiviral activity, pharmacokinetics, and safety profile.

Mechanism of Action

AZD-7295 exerts its antiviral effect by specifically targeting the HCV non-structural protein 5A
(NS5A). NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA
replication and the assembly of new virus particles.[2][3] AZD-7295 binds directly to domain 1
of the NS5A protein.[4] This binding event is believed to induce a conformational change in the
NS5A dimer, which in turn prevents the binding of viral RNA to the protein.[4][5] The inhibition
of the NS5A-RNA interaction is a critical step in disrupting the HCV life cycle, ultimately leading
to the suppression of viral replication.[4]

The following diagram illustrates the proposed mechanism of action for AZD-7295.
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Caption: Proposed mechanism of action of AZD-7295.

Preclinical Antiviral Activity

The primary method for evaluating the in vitro potency of NS5A inhibitors like AZD-7295 is the
HCYV replicon assay. This cell-based system utilizes human hepatoma cells (Huh-7) that
contain a subgenomic HCV RNA molecule (replicon) capable of autonomous replication. The
replicon often includes a reporter gene, such as luciferase, allowing for the quantification of
viral replication.

Antiviral Potency

AZD-7295 has demonstrated potent activity against the HCV genotype 1b (GT-1b) replicon.[6]

Parameter Value Assay System

EC50 7nM HCV Genotype 1b Replicon

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral
replication.
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Note: Specific IC50 (50% inhibitory concentration against a specific enzyme) and CC50 (50%
cytotoxic concentration) values for AZD-7295 are not publicly available, which prevents the
calculation of the selectivity index (SI = CC50/EC50).

Experimental Protocol: HCV Replicon Assay (General
Methodology)

The following provides a generalized workflow for determining the EC50 of an NS5A inhibitor
using a luciferase-based HCV replicon assay.
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Caption: Generalized workflow for an HCV replicon assay.
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Clinical Development Program

AZD-7295 underwent several Phase 1 clinical trials to evaluate its safety, tolerability, and
pharmacokinetics in healthy volunteers. An overview of the publicly available information on
these trials is presented below.

) » _ Primary
Trial Identifier Phase Status Population o
Objectives
Safety,
Healthy Male N
Tolerability,
D1820C00001 1 Completed Japanese o
) Pharmacokinetic
Subjects
s
Pharmacokinetic
Healthy
NCT01097408 1 Completed s, Safety,
Volunteers N
Tolerability
Pharmacokinetic
) s, Effect of Food,
NCT00906256 1 Completed Healthy Subjects
Safety,
Tolerability
NCT00781976 1 Completed HCV Carriers Antiviral Activity
Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled study (D1820C00001) in healthy male
Japanese subijects investigated single ascending doses (SAD) and multiple ascending doses
(MAD) of AZD-7295.

Dosing Regimens:
e SAD: Single oral doses of 90 mg, 270 mg, 500 mg, and 700 mg.
 MAD: 233 mg administered three times daily.

Key Findings:
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o Exposure to AZD-7295, as measured by AUC (Area Under the Curve) and Cmax (Maximum
Concentration), increased in a dose-proportional manner.

o Steady-state plasma concentrations were reached by Day 4 of multiple dosing.

Note: Detailed pharmacokinetic parameters such as mean Cmax, AUC, Tmax, and half-life for
each dose cohort are not publicly available in a tabulated format.

Safety and Tolerability

In the D1820C00001 study, AZD-7295 was generally well-tolerated.

Adverse Event Summary Single Ascending Dose Multiple Ascending Dose

(Study D1820C00001) (SAD) Part (MAD) Part

Total Adverse Events (AES) 9 AEs in 6 subjects 4 AEs in 3 subjects

Most Common AEs in AZD- ] )
Nausea (20.8% of subjects) Headache (25.0% of subjects)

7295 Group

Severity of AEs All reported as mild All reported as mild

Note: A more detailed breakdown of adverse events by dose and frequency is not publicly

available.

Experimental Protocol: Phase 1 SAD/MAD Trial (General
Methodology)

The following diagram outlines a typical workflow for a Phase 1 single and multiple ascending
dose clinical trial.
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Caption: Generalized workflow for a Phase 1 SAD/MAD clinical trial.
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Resistance

As with other direct-acting antivirals, the potential for the development of resistance is a key
consideration for NS5A inhibitors. Resistance-associated substitutions (RASS) in the NS5A
protein can reduce the susceptibility of the virus to these drugs. For the class of NS5A
inhibitors, common RASs have been identified at amino acid positions such as L31 and Y93.[4]
These mutations can decrease the binding affinity of the inhibitor to the NS5A protein, thereby
diminishing its antiviral effect.[4] Specific resistance data for AZD-7295 is not extensively
detailed in the public domain.

Summary and Conclusion

AZD-7295 is a potent inhibitor of the HCV NS5A protein, demonstrating low nanomolar activity
against genotype 1b replicons in vitro. Its mechanism of action involves the direct binding to
domain 1 of NS5A, which interferes with viral RNA binding and disrupts the HCV life cycle.
Phase 1 clinical trials in healthy volunteers indicated that AZD-7295 has a dose-proportional
pharmacokinetic profile and was generally well-tolerated at the doses studied.

Despite its promising early-stage profile, the clinical development of AZD-7295 was
discontinued. The information presented in this guide is based on the publicly available data. A
complete understanding of the compound's properties would require access to the full clinical
study reports and more extensive preclinical data, which are not currently in the public domain.
This technical summary provides a foundation for researchers and scientists interested in the
development of NS5A inhibitors and the broader field of direct-acting antivirals for HCV.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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